

Application of dmLSB in Cardiac Action Potential Studies

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Compound of Interest		
Compound Name:	Dimethyl lithospermate B	
Cat. No.:	B10817742	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl lithospermate B (dmLSB), a derivative of a compound isolated from the root extract of Salvia miltiorrhiza (Danshen), has emerged as a significant pharmacological tool in the study of cardiac electrophysiology.[1][2] Unlike its parent compound, lithospermate B (LSB), which shows negligible electrophysiological effects, dmLSB acts as a novel Na+ channel agonist.[1] [2] Its primary mechanism of action involves the selective modulation of voltage-gated Na+ channels (INa) in cardiac myocytes.[1][2] Specifically, dmLSB slows the inactivation kinetics of the Na+ current by increasing the proportion of the slowly inactivating component without inducing a persistent Na+ current.[1][2] This action leads to a significant prolongation of the action potential duration (APD) in ventricular myocytes, a key parameter in cardiac function and arrhythmogenesis.[1][2] Notably, this APD prolongation by dmLSB does not provoke early after-depolarizations (EADs), which are often associated with proarrhythmic events, making dmLSB a potentially valuable candidate for further investigation as a Na+ channel agonist.[1][2]

These application notes provide a comprehensive overview of the use of dmLSB in cardiac action potential studies, including its effects on key electrophysiological parameters, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental workflows.



Data Presentation

The following tables summarize the quantitative effects of dmLSB on cardiac action potential and sodium current parameters as reported in studies on isolated rat ventricular myocytes.[1][2]

Table 1: Effect of dmLSB on Action Potential Duration (APD)

Concentration (µM)	APD90 (ms)	Fold Increase vs. Control
0 (Control)	58.8 ± 12.1	1.0
20	202.3 ± 9.5	~3.4

APD90 represents the action potential duration at 90% repolarization.

Table 2: Dose-Dependent Effect of dmLSB on the Slow Component of Na+ Current (INa)

dmLSB Concentration (μM)	Relative Amplitude of Slow INa
1	~1.5%
3	~2.5%
10	~5.0%
30	~8.0%
100	~10.0%

The EC50 for the increase in the relative amplitude of the slow component of INa is approximately 20 μ M.[1][2]

Table 3: Effect of dmLSB on Voltage-Dependence of Na+ Channel Gating

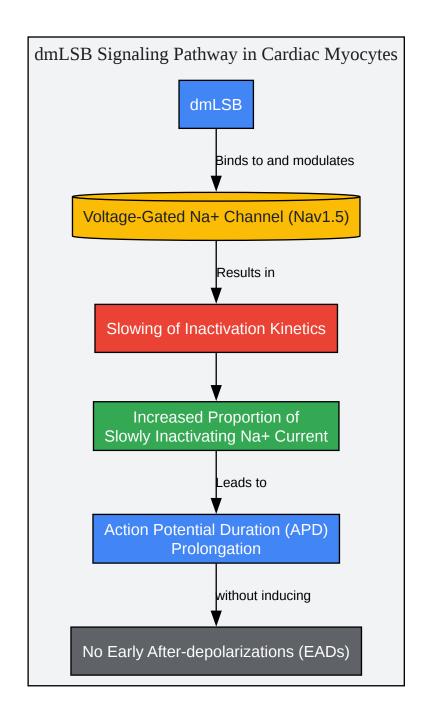


Parameter	Control	20 μM dmLSB	Change
Activation			
V1/2 (mV)	-45.2 ± 1.1	-40.2 ± 1.3	+5 mV (depolarized)
k (mV)	5.1 ± 0.3	5.3 ± 0.4	No significant change
Inactivation			
V1/2 (mV)	-80.5 ± 1.5	-80.1 ± 1.2	No significant change
k (mV)	6.2 ± 0.2	6.5 ± 0.3	No significant change

V1/2 is the voltage at which half of the channels are activated or inactivated. k is the slope factor.

Mandatory Visualizations





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Caption: Signaling pathway of dmLSB in cardiac myocytes.





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References

- 1. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Na+ channel agonist, dimethyl lithospermate B, slows Na+ current inactivation and increases action potential duration in isolated rat ventricular myocytes PMC [pmc.ncbi.nlm.nih.gov]
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